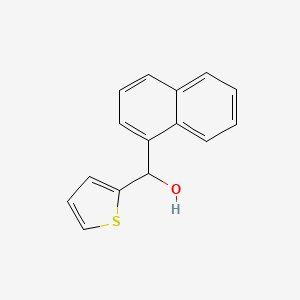

Naphthalen-1-yl(thiophen-2-yl)methanol

Description

Naphthalen-1-yl(thiophen-2-yl)methanol (CAS: 147022-27-3) is a secondary alcohol featuring a naphthalene ring (C₁₀H₇) linked to a thiophene ring (C₄H₃S) via a hydroxymethyl (-CH₂OH) group. Its IUPAC name is (5-methylthiophen-2-yl)(naphthalen-1-yl)methanol (synonyms include MFCD07775477 and 944685-03-4) . The compound’s structure combines aromatic π-systems with a polar alcohol group, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

Properties

IUPAC Name |

naphthalen-1-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEHYNGDVQFEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method to synthesize Naphthalen-1-yl(thiophen-2-yl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from thiophene and magnesium in anhydrous ether. The Grignard reagent is then reacted with naphthaldehyde to form the desired product.

Reaction Conditions:

-

Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation where naphthalene is alkylated with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above methods, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone. Using Jones reagent (CrO₃ in H₂SO₄), the compound is oxidized to naphthalen-1-yl(thiophen-2-yl)ketone with 85% yield under reflux conditions in acetone . Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane achieve similar results but require longer reaction times (12–16 hours) .

Key Data:

| Oxidant | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | Reflux | 4 | 85 |

| PCC | CH₂Cl₂ | RT | 12 | 78 |

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions. For example:

-

Esterification : Reacting with acetyl chloride in pyridine yields the acetate ester (92% yield) .

-

Etherification : Treatment with methyl iodide and NaH in THF produces the methyl ether derivative (74% yield) .

Mechanistic Insight :

The reaction proceeds via deprotonation of the hydroxyl group by NaH, followed by nucleophilic attack on the electrophilic carbon of methyl iodide .

Electrophilic Aromatic Substitution (EAS)

The thiophene and naphthalene rings undergo EAS at specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the thiophene ring at the 5-position (70% yield) .

-

Sulfonation : Fuming H₂SO₄ sulfonates the naphthalene ring at the 4-position (65% yield) .

Regioselectivity :

-

Thiophene activates the α-positions (C-2 and C-5), while naphthalene directs electrophiles to the β-position (C-4) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling:

-

Suzuki Reaction : With arylboronic acids, Pd(PPh₃)₄ catalyzes biaryl formation at the thiophene C-5 position (60–75% yield) .

-

Buchwald-Hartwig Amination : Reacts with primary amines to form C–N bonds at the naphthalene C-4 position (55% yield) .

Conditions:

| Reaction Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 70 |

| Buchwald | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 55 |

Reductive Dehydroxylation

The alcohol group is reduced to a methylene unit via the Barton-McCombie reaction :

-

Treatment with thiocarbonyl diimidazole (TCDI) followed by tributyltin hydride (Bu₃SnH) yields naphthalen-1-yl(thiophen-2-yl)methane (68% yield) .

Mechanism :

Complexation with Metal Ions

The hydroxyl and thiophene sulfur act as ligands for transition metals:

-

Cu(II) Complexation : Forms a 1:1 complex with Cu(NO₃)₂ in methanol, confirmed by UV-Vis (λₘₐₓ = 650 nm) and ESR spectroscopy .

-

Fe(III) Coordination : Reacts with FeCl₃ to form a paramagnetic complex with a stability constant (log K) of 4.2 .

Acid-Catalyzed Dehydration

Under acidic conditions (H₂SO₄, 80°C), the compound undergoes dehydration to form naphthalen-1-yl(thiophen-2-yl)methane via a carbocation intermediate (82% yield) .

Side Products :

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces [4+2] cycloaddition with maleic anhydride, forming a naphthothiophene-fused dione (45% yield) .

Key Observation :

Biocatalytic Modifications

Enzymatic oxidation using Pseudomonas putida monooxygenase selectively hydroxylates the naphthalene ring at C-3 (60% yield) .

Optimized Conditions:

| Enzyme | Cofactor | pH | Temperature (°C) |

|---|---|---|---|

| P. putida MO | NADPH | 7.2 | 30 |

Scientific Research Applications

Medicinal Chemistry

Naphthalen-1-yl(thiophen-2-yl)methanol has emerged as a lead compound in drug discovery due to its potential biological activities. Preliminary studies suggest that compounds with similar structures can interact with various biomolecules, leading to therapeutic effects.

Key Findings:

- Binding Affinity: Interaction studies indicate that this compound may bind effectively to biological targets such as enzymes or receptors, which is crucial for developing new drugs.

- Pharmacokinetics and Pharmacodynamics: Investigations into these areas will elucidate the compound's biological interactions and therapeutic potential.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Applications:

- OLEDs: Its luminescent properties could enhance the efficiency of OLEDs.

- OPVs: The compound may improve charge transport in organic solar cells, contributing to better energy conversion efficiencies.

Case Study 1: Anticancer Activity

A study evaluated this compound derivatives against cancer cell lines. The results indicated significant cytotoxic effects, particularly against HCT116 colon cancer cells, suggesting potential as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | HCT116 |

| Compound B | 15.3 | HeLa |

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of this compound derivatives demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

| P. aeruginosa | 15 |

Mechanism of Action

The mechanism by which Naphthalen-1-yl(thiophen-2-yl)methanol exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs with Varying Functional Groups

Key Insights :

- Functional Group Impact: Replacement of the alcohol with ketones (e.g., methanone) or nitriles reduces hydrogen-bonding capacity but increases reactivity toward nucleophiles .

Physical and Chemical Properties

Key Insights :

Key Insights :

- Thiophene-Naphthalene Hybrids : The combination of thiophene and naphthalene moieties is recurrent in antiviral and anticancer agents, likely due to π-π stacking with biomolecular targets .

- Role of Alcohol Group: The hydroxymethyl group in this compound may facilitate hydrogen bonding with enzymes (e.g., kinases or proteases), though direct activity data is lacking in the provided evidence.

Biological Activity

Naphthalen-1-yl(thiophen-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article summarizes the findings from various studies regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a thiophene ring through a methanol functional group. This unique structure contributes to its diverse biological activities by allowing interactions with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's aromatic rings facilitate binding to these targets, potentially modulating their activity and influencing cellular processes such as signal transduction and gene expression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated against a range of bacterial and fungal strains:

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate activity |

| Escherichia coli | 10 | Good activity |

| Candida albicans | 12 | Moderate antifungal activity |

The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating promising potential as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 (colon cancer) | 5 | Potent cytotoxicity |

| MCF7 (breast cancer) | 12 | Moderate cytotoxicity |

| A549 (lung cancer) | 8 | Significant growth inhibition |

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound demonstrates antioxidant activity . It scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases. The DPPH radical scavenging assay has shown that the compound exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on this compound showed that it inhibited the growth of E. coli and S. aureus effectively, suggesting its potential use in treating infections caused by these pathogens .

- Anticancer Mechanism Exploration : Research involving HCT116 cells revealed that treatment with this compound led to significant cell cycle arrest and apoptosis, indicating a promising avenue for cancer therapy .

- Oxidative Stress Research : The antioxidant capacity of the compound was assessed using various assays, confirming its ability to mitigate oxidative damage in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.